molecular formula C24H26FN7 B2894073 N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-18-7

N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2894073
CAS No.: 878064-18-7
M. Wt: 431.519
InChI Key: UZGOMDHHHRTCHB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core with three key substituents:

  • 1-position: Methyl group, enhancing metabolic stability compared to bulkier aryl groups.
  • 6-position: 4-(4-fluorophenyl)piperazin-1-yl, a pharmacophore common in kinase inhibitors and CNS-targeting agents due to its ability to modulate receptor affinity .

The 4-fluorophenylpiperazine moiety is particularly notable for its role in enhancing selectivity for serotonin and dopamine receptors, as seen in related compounds .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN7/c1-16-4-9-21(17(2)14-16)27-22-20-15-26-30(3)23(20)29-24(28-22)32-12-10-31(11-13-32)19-7-5-18(25)6-8-19/h4-9,14-15H,10-13H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGOMDHHHRTCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a unique structural arrangement that includes a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring and substituted with various aromatic groups. The presence of a fluorophenyl group and dimethylphenyl moiety suggests significant pharmacological potential.

  • Molecular Formula : C24H26FN7
  • Molecular Weight : 426.49 g/mol
  • CAS Number : Not specified in the sources but related compounds have CAS numbers indicating their synthetic pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are critical regulators of cell cycle progression and are often overactive in cancer cells. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancerous cells.

Key Findings:

  • Inhibition of CDKs : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity against these cell lines .
  • Mechanism of Action : The mechanism typically involves binding to specific molecular targets such as enzymes or receptors, modulating biological pathways critical for cell proliferation and survival .
  • Potential for Neurological Applications : Given its structural similarity to known pharmacophores, it may also have implications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological macromolecules. The presence of the fluorine atom in the aromatic ring may enhance binding affinity and selectivity towards specific biological targets .

Structural Feature Biological Activity Notes
Pyrazolo[3,4-d]pyrimidine coreCDK inhibitionCritical for cell cycle regulation
Piperazine moietyPotential CNS activityMay enhance blood-brain barrier permeability
Fluorophenyl groupIncreased binding affinityEnhances selectivity towards targets

Case Studies

In recent studies, compounds structurally similar to this compound have been evaluated for their anticancer properties:

  • MCF-7 Cell Line Study : A study demonstrated that derivatives of this compound exhibited IC50 values lower than 10 µM against MCF-7 cells, indicating strong cytotoxicity .
  • HCT-116 Cell Line Study : Similar derivatives showed comparable efficacy against HCT-116 cells with mechanisms involving apoptosis induction through the mitochondrial pathway .

Comparison with Similar Compounds

Modifications at the 1-Position

  • N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): Replacing the 1-methyl group with a phenyl reduces metabolic stability but may increase π-π stacking interactions with hydrophobic receptor pockets.
  • 1-Cyclopentyl derivatives ():

    • Bulky cyclopentyl groups at the 1-position improve solubility but may reduce blood-brain barrier penetration.

Variations at the 4-Position (Aryl Amine Substituent)

  • Molecular weight: 419.9 g/mol (vs. 475.6 g/mol for the target compound), indicating lighter substituents.
  • N-(3-chloro-4-methoxyphenyl) derivatives ():

    • Methoxy groups improve solubility, while chloro substituents enhance receptor affinity. Biological testing against Staphylococcus aureus showed moderate activity (MIC: 8–16 µg/mL) .

Piperazine Ring Modifications at the 6-Position

  • 4-Benzylpiperazin-1-yl derivatives ():

    • Benzyl groups introduce steric bulk, reducing binding to flat receptor sites but improving selectivity for tyrosine kinases .
    • Example : 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (MW: 463.96 g/mol).
  • 4-Methylpiperazin-1-yl derivatives ():

    • Methylpiperazine enhances water solubility but may decrease CNS penetration due to increased polarity.

Core Structure Variations

  • Pyrido[3,2-d]pyrimidine analogs ():
    • Replacing pyrazolo[3,4-d]pyrimidine with pyrido[3,2-d]pyrimidine alters electron distribution, affecting kinase inhibition profiles.
    • Example : 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine showed 96.79% yield in synthesis but lower antibacterial activity compared to pyrazolo analogs .

Comparative Data Table

Compound Structure 1-Position 4-Position 6-Position Molecular Weight (g/mol) Key Biological Activity
Target Compound Methyl 2,4-dimethylphenyl 4-(4-fluorophenyl)piperazin-1-yl ~470 (estimated) Kinase inhibition (predicted)
Phenyl 3,5-dimethylphenyl 4-(4-fluorophenyl)piperazin-1-yl 475.6 Not reported
Phenyl 4-chlorophenyl 4-methylpiperazin-1-yl 419.9 Antibacterial (MIC: 8–16 µg/mL)
Methyl 3-chloro-4-methoxyphenyl 4-benzylpiperazin-1-yl 463.96 Kinase inhibition (IC₅₀ < 100 nM)

Preparation Methods

Urea Fusion Method

Heating 1 with urea at 180–200°C for 4–6 hours yields 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(7H)-dione (2 ) in 75–80% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux converts 2 to 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (3 ) with 90% efficiency.

Microwave-Assisted Cyclization

Alternative approaches employ microwave irradiation to accelerate cyclization. Reacting 1 with aliphatic nitriles under HCl gas in dioxane at 120°C for 20 minutes achieves 85–92% yields of chlorinated intermediates like 3 .

Functionalization at Position 6: Piperazine Substitution

The 6-chloro group in 3 undergoes nucleophilic aromatic substitution (SNAr) with 4-(4-fluorophenyl)piperazine (4 ) to install the piperazine moiety.

Piperazine Synthesis

4-(4-Fluorophenyl)piperazine (4 ) is prepared via a modified Ullmann coupling:

  • Reacting 4-fluoroaniline with N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine in hexamethylphosphoramide (HMPA) at 120°C for 30 minutes yields 4 in 50–60% radiochemical purity.
  • Purification via HPLC achieves >98% purity.

SNAr Reaction Conditions

Stirring 3 with 4 (1.2 eq) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours under nitrogen affords 6-[4-(4-fluorophenyl)piperazin-1-yl]-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (5 ) in 70–75% yield.

Amine Installation at Position 4: N-(2,4-Dimethylphenyl) Group

The 4-chloro substituent in 5 is displaced by 2,4-dimethylaniline (6 ) via Buchwald–Hartwig amination.

Palladium-Catalyzed Coupling

Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in toluene at 110°C for 24 hours achieves 80–85% yield of the target compound. Microwave-assisted catalysis (150°C, 30 minutes) improves yields to 88–90%.

Purification and Characterization

Final purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol yields >99% purity. Key spectral data confirm structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.85 (m, 8H, aromatic), 3.85 (s, 3H, N-CH₃), 2.35 (s, 6H, Ar-CH₃).
  • HRMS : m/z 417.492 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 1: Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Reference
Core chlorination POCl₃/PCl₅, reflux 90
Piperazine coupling DMF, 80°C, 12h 75
Buchwald–Hartwig amination Pd(OAc)₂, Xantphos, Cs₂CO₃ 85
Microwave-assisted amination 150°C, 30min 90

Table 2: Advantages of Microwave Synthesis

Parameter Conventional Microwave
Time 24h 30min
Yield 85% 90%
Purity 95% 99%

Challenges and Optimization Strategies

  • Regioselectivity : Chlorination at C4 and C6 requires excess POCl₃ to avoid mono-substitution byproducts.
  • Piperazine Solubility : Using polar aprotic solvents (DMF, DMSO) enhances SNAr kinetics.
  • Catalyst Deactivation : Freshly distilled toluene and degassed conditions prevent Pd catalyst oxidation.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology :

Piperazine Ring Formation : Use a Mannich reaction with formaldehyde, secondary amines (e.g., 4-fluorophenylpiperazine), and ketones/aldehydes under controlled pH and temperature .

Pyrazolo[3,4-d]pyrimidine Core Construction : Cyclize precursors (e.g., aminopyrazoles and nitriles) under acidic/basic conditions. Microwave-assisted synthesis may reduce reaction time .

Substitution Reactions : Introduce the 2,4-dimethylphenyl group via nucleophilic aromatic substitution (NaH as base, DMF solvent) .

  • Optimization : High-throughput screening of catalysts (e.g., Pd/C for cross-coupling) and solvents (e.g., DCM vs. THF) improves yield and purity .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for piperazine protons (δ 2.5–3.5 ppm) and pyrazolopyrimidine core (δ 7.5–8.5 ppm) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~483.5 g/mol) via ESI-MS .

Q. What preliminary assays are recommended for evaluating biological activity?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) with [³H]-labeled ligands .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Approach :

Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) .

Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity .

Data Analysis : Compare IC₅₀ values across analogs to identify critical moieties (e.g., piperazine ring enhances solubility and target engagement) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG) to address false negatives in cell-based assays .
  • Metabolic Stability : Test liver microsome stability to rule out rapid degradation .

Q. How can computational modeling predict binding modes with neurological targets?

  • Protocol :

Target Selection : Focus on receptors with known pyrazolopyrimidine interactions (e.g., 5-HT₁A, D₂) .

Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., using GROMACS) to assess stability of hydrogen bonds (e.g., N–H⋯O) .

Free Energy Calculations : Use MM-PBSA to rank binding affinities vs. experimental data .

Q. What methods characterize crystallographic properties to inform formulation?

  • Techniques :

  • Single-Crystal X-ray Diffraction : Resolve dihedral angles between pyrazolopyrimidine and aryl substituents (e.g., ~12° twist observed in analogs) .
  • DSC/TGA : Determine melting point (~200–220°C) and thermal stability for salt/polymorph selection .

Methodological Challenges & Solutions

Q. How can reaction by-products be minimized during scale-up?

  • Mitigation :

  • Temperature Control : Maintain <80°C during cyclization to prevent decomposition .
  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki couplings to reduce homocoupling by-products .

Q. What orthogonal purification methods are effective for this compound?

  • Chromatography :

  • Flash Column : Use silica gel with ethyl acetate/hexane (1:2) for bulk purification .
  • Preparative HPLC : Optimize with 0.1% TFA modifier to separate stereoisomers .

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